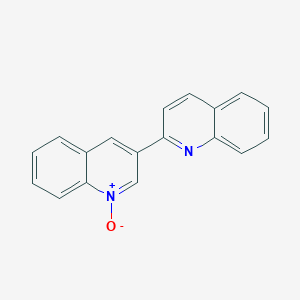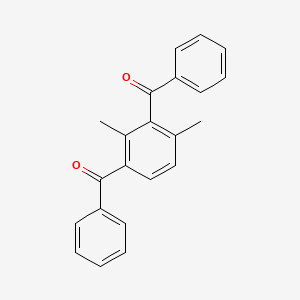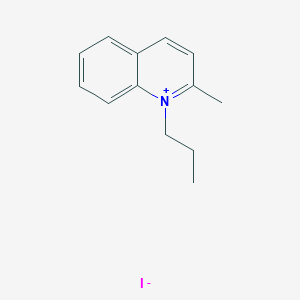![molecular formula C11H10N4O4S B14622678 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- CAS No. 55842-00-7](/img/structure/B14622678.png)
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is an organic compound with the molecular formula C₁₁H₁₀N₄O₄S This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a nitrophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by sulfonation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron, hydrochloric acid, tin, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Amination Products: Conversion of the nitro group to an amino group.
Substitution Products: Formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It can be used to label proteins for detection and analysis in biological research.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals for pest control and crop protection.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The nitrophenylamino group can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Similar structure with a methyl group instead of a nitro group.
N-[(Butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide: Contains a butylamino carbonyl group.
Uniqueness:
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is unique due to the presence of the nitrophenylamino group, which imparts specific reactivity and biological activity
Propriétés
Numéro CAS |
55842-00-7 |
|---|---|
Formule moléculaire |
C11H10N4O4S |
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
2-(3-nitroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10N4O4S/c12-20(18,19)10-5-2-6-13-11(10)14-8-3-1-4-9(7-8)15(16)17/h1-7H,(H,13,14)(H2,12,18,19) |
Clé InChI |
CWTAKVXEFMEHPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


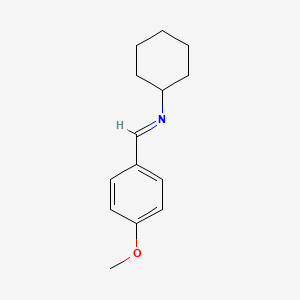

![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
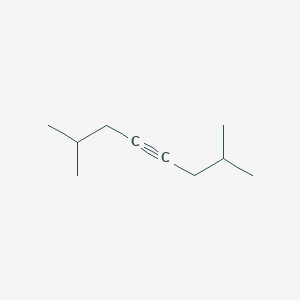
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)

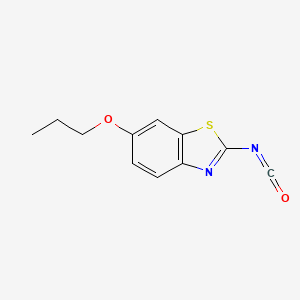
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
